molecular formula C5H4FNO B1303124 2-Fluoropyridin-4-ol CAS No. 22282-69-5

2-Fluoropyridin-4-ol

Cat. No.: B1303124
CAS No.: 22282-69-5
M. Wt: 113.09 g/mol
InChI Key: BRLSDLHMGRDAPF-UHFFFAOYSA-N
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Description

2-Fluoropyridin-4-ol, also known as 2-hydroxy-4-fluoropyridine, is an organic compound with the molecular formula C5H4FNO. It is a colorless liquid with a sweet odor and a boiling point of 167°C. This compound has garnered interest in various scientific and industrial fields due to its unique physical, chemical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoropyridin-4-ol can be synthesized through several methods:

    Reaction of 2-fluoro-4-pyridyl lithium with water: This method involves the formation of 2-fluoro-4-pyridyl lithium, which is then reacted with water to yield this compound.

    Reaction of 2-fluoro-4-pyridyl magnesium bromide with a protic solvent: In this method, 2-fluoro-4-pyridyl magnesium bromide is reacted with a protic solvent to produce this compound.

    Oxidation of 2-fluoro-4-pyridyl hydrazine with oxygen: This method involves the oxidation of 2-fluoro-4-pyridyl hydrazine using oxygen to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoropyridin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.

    Reduction Reactions: Products include reduced derivatives of this compound.

Scientific Research Applications

2-Fluoropyridin-4-ol has various applications in scientific research, including:

    Pharmaceuticals: It is used as a building block in the synthesis of pharmaceutical compounds.

    Agrochemicals: The compound is used in the development of agrochemicals due to its unique properties.

    Materials Science: It serves as a reagent in the synthesis of materials with specific properties.

    Organic Synthesis: this compound is used as a reagent in organic synthesis and as a building block for complex molecules.

    Coordination Chemistry: It acts as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-fluoropyridin-4-ol involves its interaction with various enzymes and proteins. The compound exhibits antimicrobial, antifungal, and antiviral activities by inhibiting the activity of specific enzymes and proteins. Its anti-inflammatory and analgesic properties are attributed to its ability to modulate the activity of pro-inflammatory cytokines and other molecular targets.

Comparison with Similar Compounds

    2-Fluoropyridine: Similar in structure but lacks the hydroxyl group.

    4-Fluoropyridine: Similar in structure but the fluorine atom is positioned differently.

    2-Hydroxy-4-methylpyridine: Similar in structure but has a methyl group instead of a fluorine atom.

Uniqueness of 2-Fluoropyridin-4-ol: this compound is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination imparts distinct physical, chemical, and biological properties to the compound, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-fluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLSDLHMGRDAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376495
Record name 2-Fluoropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253435-42-6, 22282-69-5
Record name 2-Fluoro-4(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253435-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoropyridin-4-ol
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